molecular formula C13H11ClO2 B15329881 Ethyl 2-chloro-1-naphthoate

Ethyl 2-chloro-1-naphthoate

Cat. No.: B15329881
M. Wt: 234.68 g/mol
InChI Key: FLTJEBLMEQKHFB-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-1-naphthoate is an ester derivative of 2-chloro-1-naphthoic acid, where the carboxylic acid group is substituted with an ethyl ester moiety. Structurally, the ethyl ester group may confer distinct solubility and reactivity compared to methyl or bromo analogs, influencing its applications in drug synthesis or industrial processes.

Properties

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

ethyl 2-chloronaphthalene-1-carboxylate

InChI

InChI=1S/C13H11ClO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3

InChI Key

FLTJEBLMEQKHFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=CC=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-1-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form 2-chloro-1-naphthol.

    Oxidation Reactions: Oxidation can lead to the formation of 2-chloro-1-naphthoic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution: Various substituted naphthoates depending on the nucleophile used.

    Reduction: 2-chloro-1-naphthol.

    Oxidation: 2-chloro-1-naphthoic acid.

Scientific Research Applications

Ethyl 2-chloro-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-1-naphthoate involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, affecting the enzyme’s activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-chloro-1-naphthoate with structurally related naphthoate derivatives, focusing on synthesis, physicochemical properties, and applications.

Mthis compound

  • CAS No.: 16650-61-6
  • Molecular Formula : C₁₂H₉ClO₂
  • Molecular Weight : 220.65 g/mol
  • Purity : ≥98% (industrial grade)
  • Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing antibacterial agents and coordination ligands .

Methyl 1-Bromo-2-Naphthoate

  • CAS No.: Not explicitly listed (structural analog)
  • Molecular Formula : C₁₂H₉BrO₂
  • Applications : Functions as a precursor in medicinal chemistry (e.g., adapalene derivatives) and dye synthesis .
  • Key Differences : Bromine substitution at position 1 increases electrophilicity compared to chlorine at position 2, altering regioselectivity in cross-coupling reactions .

Ethyl 1-(Acetylamido)-5-Nitronaphtho[2,1-b]Furan-2-Carboxylate

  • Synthesis: Derived from nitration and acetylation of precursor compounds at 0–40°C using HNO₃/H₂SO₄ .
  • Applications : Exhibits antibacterial activity, validated through in vitro assays against Gram-positive pathogens .
  • Key Differences : The nitro and acetylamido substituents enhance polarity, improving solubility in polar solvents but complicating metabolic stability .

Comparative Data Table

Property This compound* Mthis compound Methyl 1-Bromo-2-Naphthoate
Molecular Formula C₁₃H₁₁ClO₂ C₁₂H₉ClO₂ C₁₂H₉BrO₂
Molecular Weight ~234.68 g/mol 220.65 g/mol ~281.11 g/mol
Substituent Position Cl at position 2 Cl at position 2 Br at position 1
Ester Group Ethyl Methyl Methyl
Purity Not reported 98% Not reported
Applications Pharmaceutical intermediate Pharmaceutical intermediate Medicinal chemistry, dyes

*Theoretical data inferred from structural analogs.

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